tert-Butyl-(5-(Brommethyl)pyrazin-2-yl)carbamat
Übersicht
Beschreibung
Tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H14BrN3O2 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Kinaseinhibitoren
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von Kinaseinhibitoren . Kinaseinhibitoren sind von großer Bedeutung bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und entzündlicher Erkrankungen. Die Brommethylgruppe in der Verbindung ermöglicht eine weitere Funktionalisierung, wodurch die Herstellung komplexer Moleküle ermöglicht wird, die darauf ausgelegt sind, spezifische Kinasen zu hemmen.
Pharmazeutische Zwischenprodukte
Aufgrund seiner reaktiven Brommethylgruppe wird tert-Butyl-(5-(Brommethyl)pyrazin-2-yl)carbamat häufig als Zwischenprodukt in der pharmazeutischen Synthese eingesetzt . Es kann in eine Vielzahl von bioaktiven Molekülen umgewandelt werden und trägt so zur Entwicklung neuer Medikamente bei.
Forschung zur organischen Synthese
Die Verbindung ist ein wertvolles Reagenz in der organischen Synthese, insbesondere beim Aufbau heterocyclischer Verbindungen . Seine Struktur enthält sowohl ein reaktives Halogen als auch eine stabile Carbamategruppe, die sich für mehrstufige Syntheserouten eignen.
Biologische Aktivität
Tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate is a compound characterized by its unique structure, which includes a tert-butyl group and a bromomethyl substituent on a pyrazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications.
- Molecular Formula: C11H15BrN2O2
- Molecular Weight: Approximately 288.145 g/mol
- Functional Groups: Carbamate, bromomethyl, pyrazine
The presence of the bromomethyl group enhances the compound's reactivity, allowing for nucleophilic substitution reactions and interactions with biological targets.
Anticancer Potential
Research indicates that compounds containing pyrazine moieties, including tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate, may exhibit significant anticancer properties. Pyrazines are known for their ability to interact with various biological systems, potentially inhibiting key enzymes involved in cancer progression. Specifically, studies have suggested that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest in cancer cells, making this compound a candidate for further development in cancer therapy .
The mechanism by which tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate exerts its biological effects may involve:
- Binding Affinity: Interaction with kinase enzymes, suggesting potential pathways for therapeutic applications.
- Nucleophilic Substitution: The bromomethyl group serves as a good leaving group, facilitating reactions that may enhance bioactivity .
Synthesis and Derivatives
The synthesis of tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate typically involves several steps that ensure high yield and purity. The general synthetic pathway includes:
- Formation of the pyrazine ring.
- Introduction of the bromomethyl group.
- Attachment of the tert-butyl carbamate moiety.
This compound serves as an important intermediate in organic synthesis and can be modified to create various derivatives with potentially enhanced biological activities .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate exhibit significant activity against various cancer cell lines. For example, derivatives of pyrazine have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
Pharmacological Profiles
A recent review highlighted the pharmacological profiles of pyrazine derivatives, noting their effectiveness as anti-inflammatory and anticancer agents. The review emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their therapeutic potential .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNVMNGKNLYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662833 | |
Record name | tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-69-7 | |
Record name | tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.